6-Aminohexane-1-sulfonamide hydrochloride
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Overview
Description
6-Aminohexane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S. It is a derivative of sulfonamide, characterized by the presence of an amino group attached to a hexane chain and a sulfonamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminohexane-1-sulfonamide hydrochloride typically involves the reaction of hexane-1,6-diamine with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the formation of the desired sulfonamide derivative. The reaction can be represented as follows:
C6H15N2+ClSO3H→C6H15ClN2O2S+HCl
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
6-Aminohexane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Aminohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Uniqueness: 6-Aminohexane-1-sulfonamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexane chain and sulfonamide group make it particularly effective in certain applications, differentiating it from other sulfonamide derivatives.
Biological Activity
6-Aminohexane-1-sulfonamide hydrochloride, a sulfonamide compound, has garnered attention due to its biological activities, particularly in antimicrobial and antifungal applications. This article explores its biological activity, synthesizing data from various studies, including case studies and experimental findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a sulfonamide functional group. The chemical structure can be represented as follows:
This structure contributes to its biological activity, making it a candidate for various pharmacological applications.
Biological Activity Overview
Sulfonamides are known for their broad spectrum of biological activities, primarily their antibacterial effects. The biological activities of this compound can be categorized into the following areas:
-
Antibacterial Activity :
- Sulfonamides inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial DNA replication.
- Studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Antifungal Activity :
- Research indicates that sulfonamides can also possess antifungal properties. For instance, compounds similar to 6-aminohexane-1-sulfonamide have demonstrated effectiveness against Candida albicans.
-
Cytotoxicity :
- Some studies have explored the cytotoxic effects of sulfonamides on cancer cells. The structure-activity relationship (SAR) indicates that modifications in the sulfonamide structure can enhance cytotoxicity against specific cancer cell lines.
Antibacterial Effectiveness
A study evaluated the antibacterial activity of various sulfonamides, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus.
Compound Name | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
6-Aminohexane-1-sulfonamide HCl | 30 ± 0.12 | 7.81 |
Ciprofloxacin | 32 ± 0.12 | 7.81 |
The results indicated that this compound exhibited a comparable zone of inhibition to ciprofloxacin, a well-known antibiotic .
Antifungal Activity
In another study focusing on antifungal properties, various sulfonamides were tested against Candida albicans. The results showed that:
Toxicity and Side Effects
While sulfonamides have beneficial effects, they are also associated with potential side effects, including allergic reactions such as Stevens-Johnson syndrome. The incidence of adverse drug reactions is reported to be approximately 3–8%, similar to penicillin allergies .
Properties
Molecular Formula |
C6H17ClN2O2S |
---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
6-aminohexane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H16N2O2S.ClH/c7-5-3-1-2-4-6-11(8,9)10;/h1-7H2,(H2,8,9,10);1H |
InChI Key |
ZUTGTOSJHUYLCD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS(=O)(=O)N)CCN.Cl |
Origin of Product |
United States |
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